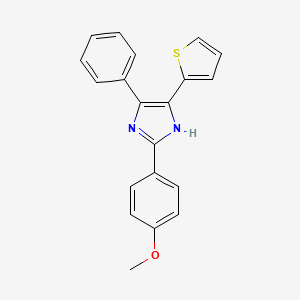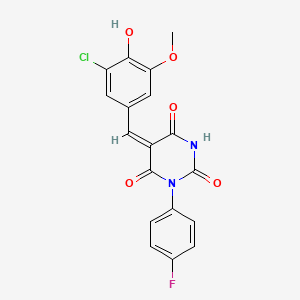![molecular formula C22H17BrN2O2 B11645184 4-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11645184.png)
4-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a bromine atom, an ethyl group, and a benzoxazole moiety, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of Benzoxazole: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives.
Amidation: The final step involves the formation of the amide bond between the benzoxazole derivative and the brominated benzoyl chloride under suitable conditions, often using a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Triethylamine: Used as a base in amidation reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the ethyl group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-fluorophenyl)benzamide
- 4-bromo-N-(3-methoxyphenyl)benzamide
- 4-bromo-N-(4-chlorophenyl)benzamide
Uniqueness
4-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of the benzoxazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H17BrN2O2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H17BrN2O2/c1-2-14-6-11-20-19(12-14)25-22(27-20)16-4-3-5-18(13-16)24-21(26)15-7-9-17(23)10-8-15/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
LBNRZDGJDKRTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11645104.png)

![2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11645113.png)
![2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol](/img/structure/B11645116.png)
![N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11645117.png)
![N-[(Z)-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2,2,2-trifluoroacetamide](/img/structure/B11645120.png)
![(5Z)-5-{[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-(4-bromophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11645126.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645136.png)
![ethyl (2E)-2-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645151.png)
![2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645158.png)
![1-(4-Ethylphenyl)-2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)ethan-1-one](/img/structure/B11645161.png)
![(6Z)-6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645174.png)
![5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11645177.png)
